4-nitro-2-[(E)-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
The synthesis of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-5-nitrobenzaldehyde, which can be synthesized through nitration of salicylaldehyde. The subsequent steps involve the formation of the hydrazone derivative by reacting 2-hydroxy-5-nitrobenzaldehyde with the appropriate hydrazine derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and hydroxyl sites. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound’s nitro and hydroxyl groups allow it to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to various biological effects. Additionally, the compound’s ability to form coordination complexes with metal ions can influence its biological activity.
Comparison with Similar Compounds
Compared to other similar compounds, 2-HYDROXY-5-NITROBENZALDEHYDE 1-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONE stands out due to its unique combination of functional groups. Similar compounds include:
- 2-Hydroxy-3-nitrobenzaldehyde
- 5-Nitrosalicylaldehyde
- 2-Hydroxy-5-nitrobenzaldehyde These compounds share some structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to different reactivity and applications.
Properties
Molecular Formula |
C20H19N9O5 |
---|---|
Molecular Weight |
465.4 g/mol |
IUPAC Name |
4-nitro-2-[(E)-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19N9O5/c30-17-8-7-16(29(33)34)11-13(17)12-21-26-19-23-18(24-20(25-19)27-9-1-2-10-27)22-14-3-5-15(6-4-14)28(31)32/h3-8,11-12,30H,1-2,9-10H2,(H2,22,23,24,25,26)/b21-12+ |
InChI Key |
NTUUXHSNDKNABT-CIAFOILYSA-N |
Isomeric SMILES |
C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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